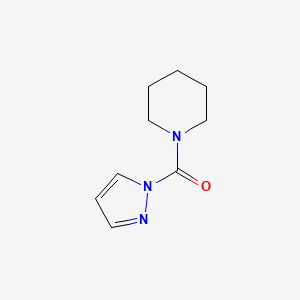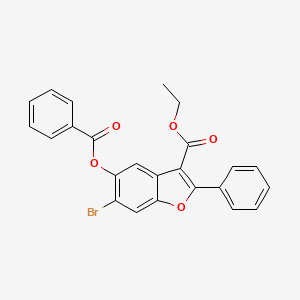
Ethyl 5-(benzoyloxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(benzoyloxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(benzoyloxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps, including esterification, bromination, and benzoylation reactions. One common synthetic route starts with the preparation of the benzofuran core, followed by the introduction of the bromine atom and the ester group. The final step involves the benzoylation of the hydroxyl group to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient and scalable synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-(benzoyloxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Ethyl 5-(benzoyloxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and pathways.
Medicine: Benzofuran derivatives, including this compound, are investigated for their potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound can be used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of Ethyl 5-(benzoyloxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzotriazole Derivatives: These compounds share a similar benzofuran core and exhibit diverse biological activities, including anticancer and antimicrobial properties.
Benzoxazole Compounds: These compounds also contain a fused heterocyclic ring and are known for their insecticidal and pharmacological activities.
Uniqueness
Ethyl 5-(benzoyloxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C24H17BrO5 |
|---|---|
Poids moléculaire |
465.3 g/mol |
Nom IUPAC |
ethyl 5-benzoyloxy-6-bromo-2-phenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C24H17BrO5/c1-2-28-24(27)21-17-13-20(30-23(26)16-11-7-4-8-12-16)18(25)14-19(17)29-22(21)15-9-5-3-6-10-15/h3-14H,2H2,1H3 |
Clé InChI |
SJEYECCXDZTUPX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(=O)C3=CC=CC=C3)Br)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B15087767.png)
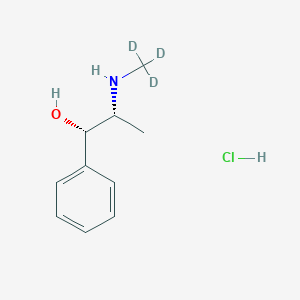
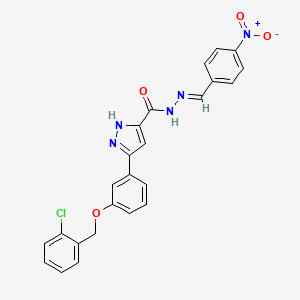
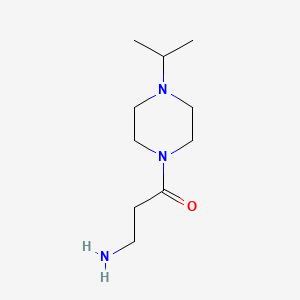
![1-hydroxy-3-oxo-N-(4-phenylthiazol-2-yl)-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B15087793.png)
![1-Methyl-1H-benzo[d]imidazol-5-amine trihydrochloride](/img/structure/B15087812.png)
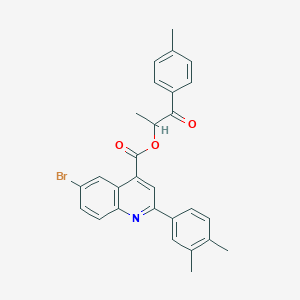
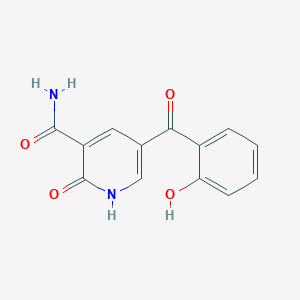
![2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoicacid](/img/structure/B15087831.png)
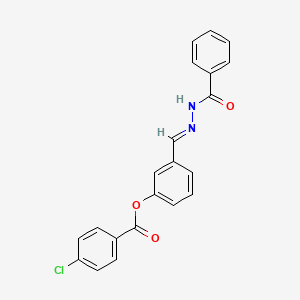
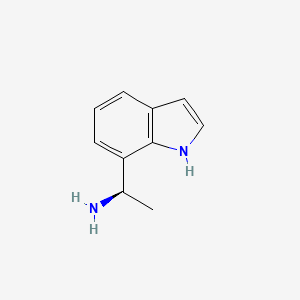
![2,6-dimethoxy-4-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl acetate](/img/structure/B15087846.png)

